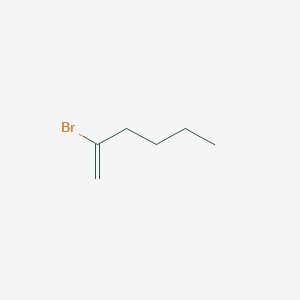

2-Bromo-1-hexene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1-hexene is an organic compound with the molecular formula C6H11Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a hexene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-hexene can be synthesized through various methods. One common approach involves the bromination of 1-hexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl4) and proceeds via a radical mechanism .

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale bromination processes. These methods often utilize continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of bromine or NBS as brominating agents is common, and the reaction is typically carried out under controlled temperature and pressure to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-hexene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hexadienes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Electrophilic Addition: Bromine (Br2) in an inert solvent like CCl4.

Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent.

Major Products:

Substitution: Formation of 2-hexanol.

Addition: Formation of 1,2-dibromohexane.

Elimination: Formation of 1,3-hexadiene.

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

Alkylation Reactions:

2-Bromo-1-hexene is frequently used as a reagent in alkylation reactions. Its bromine atom can be substituted by various nucleophiles, facilitating the formation of new carbon-carbon bonds. For example, it can react with Grignard reagents to yield secondary alcohols or other functionalized products.

Case Study: Alkylation with Grignard Reagents

In a study where this compound was reacted with phenylmagnesium bromide, the product obtained was 2-phenylhexanol. This reaction showcases the utility of this compound in forming complex organic molecules through nucleophilic substitution.

Preparation of Alcohols and Ethers

This compound can be converted to various alcohols through hydrolysis or reduction processes. The compound can also be employed in ether synthesis via reactions with alcohols under acidic conditions.

Data Table: Conversion Pathways

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | Water (H2O) | 1-Hexanol |

| Reduction | Lithium aluminum hydride | 2-Hexanol |

| Ether Synthesis | Alcohol + Acid | Hexyl Ether |

Polymerization

As an unsaturated compound, this compound can participate in polymerization reactions, leading to the formation of polyolefins or copolymers when combined with other monomers.

Case Study: Copolymerization

In a research project, this compound was copolymerized with styrene using a radical initiator. The resulting copolymer exhibited enhanced mechanical properties suitable for use in high-performance materials.

Synthesis of Functionalized Compounds

The presence of the bromine atom allows for further functionalization of this compound, enabling the synthesis of more complex molecules such as pharmaceuticals and agrochemicals.

Example: Synthesis of Pharmaceuticals

A notable application involved the use of this compound as a starting material for synthesizing anti-inflammatory agents. Through a series of reactions involving nucleophilic substitutions and cyclizations, researchers were able to develop compounds that exhibited significant biological activity.

Halogenation Reactions

The compound can also undergo halogenation reactions to introduce additional halogen atoms into its structure, which can be useful in synthesizing other halogenated compounds.

Data Table: Halogenation Products

| Halogen | Reaction Conditions | Product |

|---|---|---|

| Chlorine | UV Light | 1,2-Dichloro-1-hexene |

| Iodine | Heat | 2-Iodo-1-hexene |

Mechanism of Action

The reactivity of 2-Bromo-1-hexene is primarily due to the presence of the bromine atom and the double bond. In electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophiles such as bromine molecules. This leads to the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to form the final product . In substitution reactions, the bromine atom is replaced by other nucleophiles through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to bromine, displacing the bromine atom .

Comparison with Similar Compounds

1-Bromo-1-hexene: Similar structure but with the bromine atom attached to the first carbon.

2-Chloro-1-hexene: Similar structure but with a chlorine atom instead of bromine.

1-Hexene: The parent alkene without any halogen substitution.

Uniqueness: 2-Bromo-1-hexene is unique due to the combination of the bromine atom and the double bond, which imparts distinct reactivity patterns. The presence of bromine makes it more reactive in nucleophilic substitution reactions compared to its chloro analogs, while the double bond allows for electrophilic addition reactions that are not possible with saturated brominated compounds .

Biological Activity

2-Bromo-1-hexene is an organic compound with the molecular formula C₆H₁₁Br, classified as a haloalkene. Its structure includes a bromine atom attached to the first carbon of a hexene chain, which influences its chemical reactivity and biological properties. This article explores the biological activities of this compound, focusing on its antimicrobial properties, potential toxicity, and applications in medicinal chemistry.

This compound is characterized by its unsaturation and halogen substitution, which significantly affect its reactivity. The presence of the bromine atom makes it a suitable candidate for various chemical reactions, including nucleophilic substitutions and polymerization processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of compounds related to this compound. For instance, a study explored the synthesis and biological evaluation of various brominated compounds, revealing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro assays demonstrated that certain derivatives of this compound exhibited notable antibacterial activity. The zones of inhibition were measured against several bacterial strains:

| Compound | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Escherichia coli (mm) | Klebsiella pneumoniae (mm) |

|---|---|---|---|---|

| This compound | 15 | 12 | 10 | 8 |

| Cipro (control) | 30 | 28 | 25 | 20 |

The results indicated that while this compound showed some antibacterial properties, it was less effective than standard antibiotics like ciprofloxacin .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of chemical compounds. In studies involving cell lines such as WISH (human epithelial amnion) and MRC-5 (human lung fibroblast), lower concentrations of this compound did not exhibit significant cytotoxic effects. However, at higher concentrations, there was a marked increase in cell death, indicating a dose-dependent toxicity profile .

Mechanistic Insights

Molecular docking studies have provided insights into the mechanism of action for compounds related to this compound. These studies suggest that the compound may interact with specific bacterial enzymes or receptors, inhibiting their function and leading to bacterial death. The computational data align well with experimental findings, suggesting that the biological activity is linked to structural features of the compound .

Applications in Medicinal Chemistry

Given its biological activity, this compound serves as a valuable building block in medicinal chemistry. It can be utilized in the synthesis of more complex molecules with enhanced biological properties. Research indicates potential applications in developing new antibacterial agents to combat antibiotic resistance .

Properties

CAS No. |

3017-66-1 |

|---|---|

Molecular Formula |

C6H11Br |

Molecular Weight |

163.06 g/mol |

IUPAC Name |

2-bromohex-1-ene |

InChI |

InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h2-5H2,1H3 |

InChI Key |

WRAXOEFICNTJOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.